An In-depth Technical Guide to 2-Propylmorpholine: Structure, Properties, and Synthetic Significance
An In-depth Technical Guide to 2-Propylmorpholine: Structure, Properties, and Synthetic Significance
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed examination of 2-propylmorpholine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications. As a substituted morpholine, its structural characteristics impart unique physicochemical properties that make it a valuable building block for more complex molecules, most notably as a precursor or analogue to pharmacologically active agents. This document will delve into its chemical identity, properties, synthesis, analytical profile, and its role in the landscape of drug development, offering a comprehensive resource for professionals in the field.
Chemical Identity and Structural Elucidation
2-Propylmorpholine is a saturated heterocyclic compound featuring a six-membered morpholine ring substituted at the carbon atom adjacent to the oxygen with a propyl group.
| Identifier | Value | Source |
| IUPAC Name | 2-propylmorpholine | Angene Chemical[1] |
| CAS Number | 89855-03-8 | Angene Chemical[1] |
| Molecular Formula | C₇H₁₅NO | - |
| Molecular Weight | 129.20 g/mol | PubChem[2] |
| Canonical SMILES | CCCC1CNCCO1 | BDL-A1027550[3] |
| InChI Key | Not readily available | - |
The core of the molecule is the morpholine ring, a heterocycle containing both an amine and an ether functional group.[4] This dual functionality is key to its chemical behavior, providing a basic nitrogen atom and a polar ether linkage. The propyl group at the C-2 position introduces a non-polar aliphatic character, influencing its solubility and steric profile.
Caption: Chemical structure of 2-Propylmorpholine.
Physicochemical Properties
While specific, experimentally determined physicochemical data for 2-propylmorpholine is not widely published, properties can be estimated based on the parent compound, morpholine, and related substituted morpholines.
| Property | Value (Morpholine) | Predicted/Estimated for 2-Propylmorpholine | Rationale for Estimation |
| Boiling Point | 129 °C | > 129 °C | The addition of the propyl group increases the molecular weight and van der Waals forces, leading to a higher boiling point. |
| Melting Point | -5 °C | < -5 °C | The propyl group may disrupt crystal lattice packing, potentially lowering the melting point. |
| Density | 1.007 g/cm³ | ~0.9-1.0 g/cm³ | The aliphatic propyl group is less dense than the polar morpholine ring, likely resulting in a slightly lower density. |
| Solubility in Water | Miscible | Moderately soluble to soluble | The polar morpholine ring allows for hydrogen bonding with water, but the non-polar propyl chain will decrease its miscibility compared to the parent morpholine. A report on 3-propylmorpholine suggests potential for forming two layers in water, indicating limited solubility.[5] |
| pKa (of conjugate acid) | 8.36 | ~8.0 - 8.5 | The alkyl group is weakly electron-donating, which might slightly increase the basicity of the nitrogen atom compared to morpholine. |
Synthesis and Manufacturing
The synthesis of 2-substituted morpholines like 2-propylmorpholine can be approached through several established synthetic strategies. A common and effective method involves the cyclization of an appropriate amino alcohol precursor.
A general, illustrative protocol for the synthesis of a 2-substituted morpholine is as follows:
Step 1: Synthesis of the Amino Alcohol Precursor The synthesis often starts with the reaction of a suitable epoxide with an amino alcohol. For 2-propylmorpholine, one could envision the reaction of 1,2-epoxypentane with ethanolamine.
Step 2: Cyclization The resulting N-(2-hydroxyethyl)-1-aminopentan-2-ol is then subjected to a cyclization reaction, typically under acidic conditions (e.g., sulfuric acid) with heating, to eliminate a molecule of water and form the morpholine ring.
Caption: Generalized synthetic workflow for 2-propylmorpholine.
Spectroscopic and Analytical Data
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¹H NMR: The proton NMR spectrum is expected to be complex. The protons on the morpholine ring would appear as a series of multiplets in the 2.5-4.0 ppm range. The protons on the propyl group would show a characteristic triplet for the terminal methyl group around 0.9 ppm, a multiplet for the adjacent methylene group, and another multiplet for the methylene group attached to the morpholine ring.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the propyl group and the four unique carbons of the morpholine ring. The carbons adjacent to the nitrogen and oxygen atoms in the morpholine ring would be the most deshielded, appearing in the 50-70 ppm region.
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IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations from the propyl group and the morpholine ring below 3000 cm⁻¹. A key feature would be the N-H stretch of the secondary amine, typically appearing as a moderate peak in the 3300-3500 cm⁻¹ region. C-O-C stretching of the ether linkage would be visible in the 1100 cm⁻¹ region.
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Mass Spectrometry: In a mass spectrum, the molecular ion peak would be observed at m/z = 129. Common fragmentation patterns would involve the loss of the propyl group or cleavage of the morpholine ring.
Applications in Research and Drug Development
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[6] Its utility stems from its favorable physicochemical properties, metabolic stability, and its ability to be readily synthesized and derivatized.[7]
Precursor to Phenmetrazine Analogues: 2-Propylmorpholine can be considered a structural analogue of the stimulant drug phenmetrazine (3-methyl-2-phenylmorpholine). Phenmetrazine was formerly used as an appetite suppressant but was withdrawn due to its potential for abuse.[3] The synthesis of phenmetrazine and its derivatives often involves precursors with a similar morpholine core structure. Research into novel central nervous system agents sometimes explores modifications of the phenmetrazine scaffold, and 2-propylmorpholine could serve as a valuable starting material or reference compound in such studies.
Caption: Relationship of 2-Propylmorpholine to Phenmetrazine in CNS drug discovery.
Broader Pharmacological Relevance: Derivatives of morpholine have a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6] For instance, a propyl-morpholine derivative, N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide, has shown notable acetylcholinesterase inhibitory activity, relevant to Alzheimer's disease research.[8] While this example is an N-propyl derivative, it highlights the general utility of the propyl-morpholine combination in generating bioactive compounds.
Safety and Toxicology
Morpholine is classified as a flammable liquid and is corrosive.[4][9] It can cause severe skin burns and eye damage.[10] Acute toxicity data for morpholine indicates it is harmful if swallowed or inhaled, and toxic in contact with skin.[10]
Recommended Handling Precautions:
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Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
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Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[9]
Given the lack of specific data, 2-propylmorpholine should be handled with the same level of caution as morpholine until more specific toxicological information becomes available.
References
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PubChem. (n.d.). 4-Propylmorpholine. Retrieved from [Link]
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Wikipedia. (2023, December 29). Morpholine. Retrieved from [Link]
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Angene Chemical. (n.d.). 2-propylmorpholine(CAS# 89855-03-8). Retrieved from [Link]
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Wikipedia. (2023, November 26). Phenmetrazine. Retrieved from [Link]
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An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences. Retrieved from [Link]
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PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
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PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (2025). ijprems. Retrieved from [Link]
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Tehrani, K. M., et al. (2019). Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Frontiers in Neuroscience. Retrieved from [Link]
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